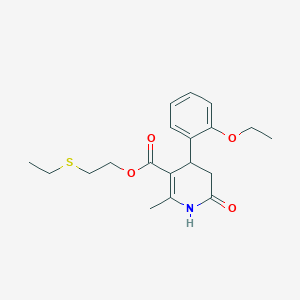

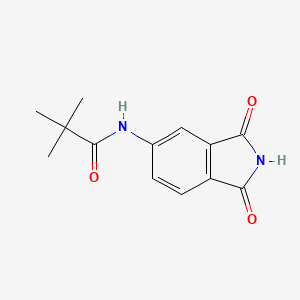

2-(乙硫基)乙基 4-(2-乙氧基苯基)-2-甲基-6-氧代-1,4,5,6-四氢-3-吡啶甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including the use of starting materials such as ethyl cyanomalonate and aromatic aldehydes to create highly substituted pyridine derivatives through reactions characterized by specific conditions like room temperature synthesis and the presence of basic catalysts for conjugated addition reactions. Notably, the synthesis process can include the formation of Schiff base compounds through coupling reactions, as detailed in studies by Çolak et al. (2021) and Zhu et al. (2003), which demonstrate the methodology for creating compounds with structural similarities to the compound of interest (Çolak, Karayel, Buldurun, & Turan, 2021) (Zhu, Lan, & Kwon, 2003).

Molecular Structure Analysis

The molecular structure of closely related compounds has been studied extensively, revealing details such as nearly planar structures, specific conformational characteristics like flat boat conformations, and stabilization through various intermolecular interactions. For example, Suresh et al. (2007) and Sambyal et al. (2011) provide insights into the molecular structure, highlighting the importance of C—H⋯O, C—H⋯F, and C—H⋯π interactions in stabilizing the crystal structure (Suresh, Kumar, Perumal, Mostad, & Natarajan, 2007) (Sambyal, Bamezai, Razdan, & Gupta, 2011).

Chemical Reactions and Properties

Chemical reactions involving similar compounds encompass a variety of transformations, including annulation reactions and the formation of Schiff bases. These reactions are crucial for the synthesis of highly functionalized tetrahydropyridines and related structures, demonstrating the compound's reactivity and potential for further chemical modification. The work by Zhu et al. (2003) and Çolak et al. (2021) illustrates these chemical reactions and their significance in synthesizing structurally complex derivatives (Zhu, Lan, & Kwon, 2003) (Çolak, Karayel, Buldurun, & Turan, 2021).

Physical Properties Analysis

The physical properties, including crystal structure and molecular geometry, of compounds structurally akin to "2-(ethylthio)ethyl 4-(2-ethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate" have been elucidated through X-ray diffraction and other analytical techniques. These studies, such as those by Suresh et al. (2007) and Sambyal et al. (2011), detail the crystallographic data and the stabilization mechanisms of the molecular structure, providing a comprehensive understanding of the compound's physical characteristics (Suresh, Kumar, Perumal, Mostad, & Natarajan, 2007) (Sambyal, Bamezai, Razdan, & Gupta, 2011).

Chemical Properties Analysis

The chemical properties of related compounds, such as their reactivity with various nucleophiles and the potential for undergoing diverse chemical transformations, are crucial for understanding the compound's chemical behavior. Research by Gadzhili et al. (2015) sheds light on reactions with O- and N-nucleophiles, demonstrating the versatility and chemical reactivity of these compounds, which is essential for their application in synthetic chemistry (Gadzhili, Dikusar, Aliev, Mamedova, Potkin, & Alieva, 2015).

科学研究应用

合成方法学和催化

研究表明,2-甲基-2,3-丁二烯酸乙酯作为1,4-偶极子合成子,在有机膦催化剂存在下与N-甲苯磺酰亚胺发生[4 + 2]环化。此过程导致形成6-取代-1-(4-甲苯磺酰基)-1,2,5,6-四氢吡啶-3-羧酸乙酯,展现出完全的区域选择性和优异的产率。该方法代表了高度官能化四氢吡啶合成的重大进展,为创建复杂有机分子提供了新的途径 (Zhu, Lan, & Kwon, 2003).

抗菌活性

另一个应用涉及噻唑及其稠合衍生物的合成,展示了抗菌活性。2-乙氧基羰基亚甲基噻唑-4-酮与苯乙酮反应生成2-(4-氧代-4,5-二氢噻唑-2-基)-3-苯基-2-丁烯酸乙酯,该化合物在进一步反应后产生对各种细菌和真菌分离株具有显著体外抗菌活性的化合物 (Wardkhan, Youssef, Hamed, & Ouf, 2008).

晶体学和结构分析

相关化合物的X射线粉末衍射数据提供了对理解这些分子的材料性质和反应性至关重要的结构参数的见解。此类数据对于开发新药和材料科学应用至关重要 (Wang, Suo, Zhang, Hou, & Li, 2017).

合成中的保护基团

在肽合成中使用相关的硫代乙基基团进行羧基保护突出了这些化合物在合成化学中的多功能性。此类保护基团对于肽的分步构建至关重要,提供选择性脱保护和纯化策略 (Amaral, 1969).

先进材料和聚合物化学

在材料科学领域,已开发出包含吡啶单元的共轭聚合物,用作聚合物太阳能电池中的阴极改性层。这些材料通过创建有利的界面特性和增强阴极处的电子相互作用来提高功率转换效率 (Chen et al., 2017).

属性

IUPAC Name |

2-ethylsulfanylethyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4S/c1-4-23-16-9-7-6-8-14(16)15-12-17(21)20-13(3)18(15)19(22)24-10-11-25-5-2/h6-9,15H,4-5,10-12H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOUCQLOEOAUKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2CC(=O)NC(=C2C(=O)OCCSCC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylsulfanyl)ethyl 4-(2-ethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5598804.png)

![N-(4-methoxyphenyl)-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5598812.png)

![N-(5-methyl-2-pyridinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5598828.png)

![(3R*,4R*)-1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-3-isopropyl-4-methylpyrrolidin-3-ol](/img/structure/B5598843.png)

![2-[4-(cyclopentylamino)-2-quinazolinyl]phenol](/img/structure/B5598855.png)

![2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B5598875.png)

![5,6,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5598877.png)

![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5598916.png)